5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one
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Overview
Description
5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one is a complex organic compound with a unique structure that includes hydroxyamino, hydroxy, methoxyphenyl, and nitroso functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one typically involves multiple steps, starting from commercially available reagents. The synthetic route may include the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxyamino group: This step may involve the reduction of a nitro group to a hydroxylamine using reducing agents such as tin(II) chloride or iron powder.
Addition of the hydroxy and methoxyphenyl groups: These groups can be introduced through electrophilic aromatic substitution reactions or via cross-coupling reactions using palladium catalysts.
Nitrosation: The nitroso group can be introduced by treating the compound with nitrous acid or other nitrosating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, tin(II) chloride, iron powder
Major Products Formed
Oxidation products: Nitroso or nitro derivatives
Reduction products: Amino derivatives
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyamino and nitroso groups can participate in redox reactions, potentially affecting cellular processes. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one
- 4-((hydroxyamino)carbonyl)-N-(2-hydroxyethyl)-N-phenyl-benzeneacetamide
- Formoterol related compound D
Uniqueness
5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C13H12N4O5 |
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Molecular Weight |
304.26 g/mol |
IUPAC Name |
5-(hydroxyamino)-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-6-nitroso-1H-pyrazin-2-one |
InChI |
InChI=1S/C13H12N4O5/c1-22-8-4-2-7(3-5-8)10(18)6-9-13(19)15-12(17-21)11(14-9)16-20/h2-6,18,20H,1H3,(H,14,16)(H,15,19)/b10-6- |
InChI Key |
HRNXMCSAOMOSFW-POHAHGRESA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C/C2=NC(=C(NC2=O)N=O)NO)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=NC(=C(NC2=O)N=O)NO)O |
Origin of Product |
United States |
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